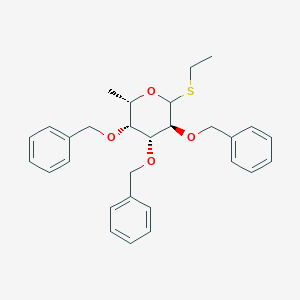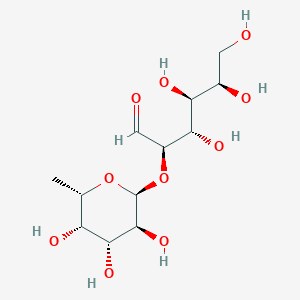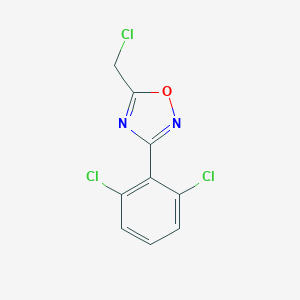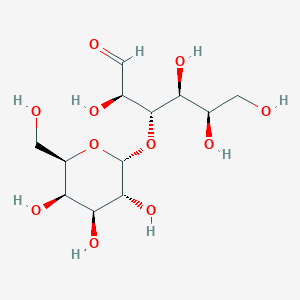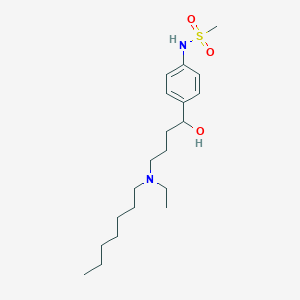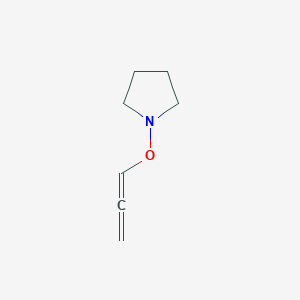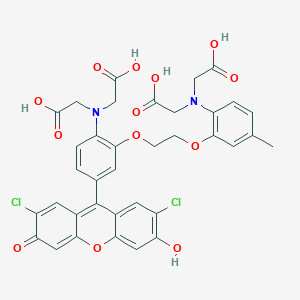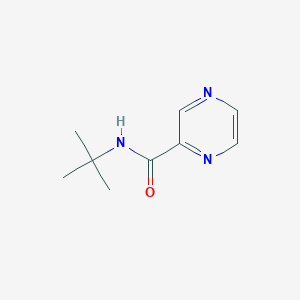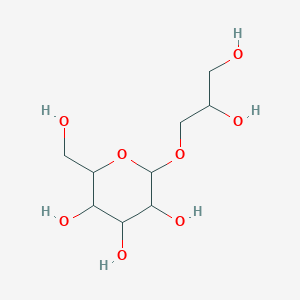![molecular formula C13H16N2 B043819 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117661-99-1](/img/structure/B43819.png)
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound with a unique structure that has attracted the attention of researchers in the pharmaceutical industry. This compound has shown potential for use in the development of new drugs due to its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to cell death. The compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been studied extensively. The compound has been shown to have a low toxicity profile and is well tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its diverse range of biological activities. This makes it a promising candidate for use in the development of new drugs. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the study of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One of the directions is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential use in the treatment of viral infections, as it has shown promising results as an antiviral agent. Additionally, the compound could be further modified to improve its pharmacokinetic properties and reduce toxicity. Finally, the compound could be tested in clinical trials to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a promising compound with a diverse range of biological activities. Its potential use in the development of new drugs makes it an attractive candidate for further research. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in drug development.
Méthodes De Synthèse
The synthesis of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the reaction of o-phenylenediamine with 2-methyl-2-butene-1,4-dial in the presence of a strong acid catalyst. This reaction results in the formation of the desired compound with a yield of around 65%. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound has been tested against a variety of microorganisms and has shown promising results as a potential antibiotic.
Propriétés
Numéro CAS |
117661-99-1 |
|---|---|
Nom du produit |
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
9-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-13-14-11-6-2-3-7-12(11)15(13)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clé InChI |
AITHVRSGQITLHU-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
SMILES canonique |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
Synonymes |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-9-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



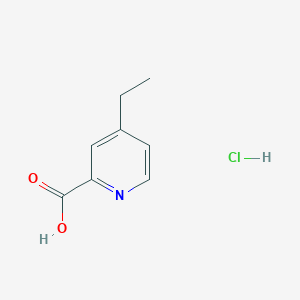
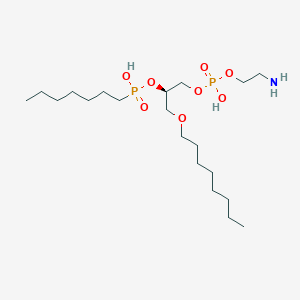
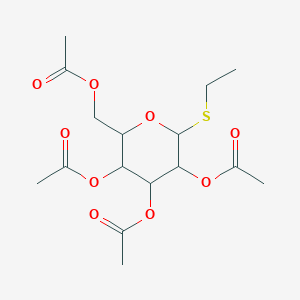
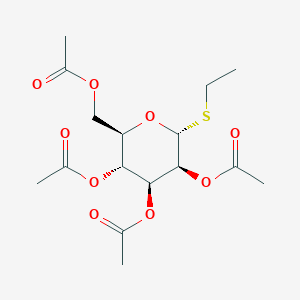
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)
